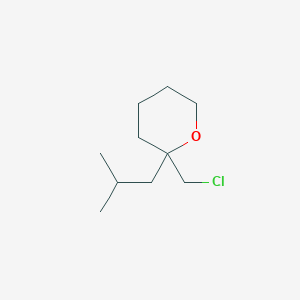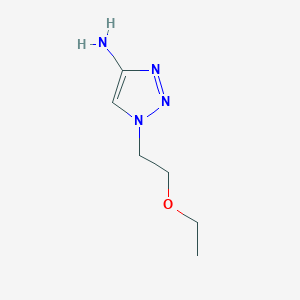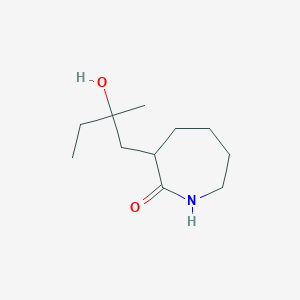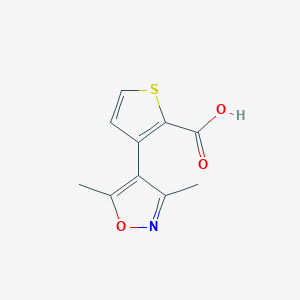
2-(Chloromethyl)-2-(2-methylpropyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-(2-methylpropyl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 2-methylpropyl alcohol with epichlorohydrin in the presence of a strong base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently undergoes ring-opening to form the desired oxane compound.
Reaction Scheme:
- 2-methylpropyl alcohol + epichlorohydrin → intermediate epoxide
- Intermediate epoxide + NaOH → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-(2-methylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Amino derivatives, thioether derivatives, alkoxy derivatives.
Oxidation Reactions: Oxirane derivatives, hydroxylated products.
Reduction Reactions: Methyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-(2-methylpropyl)oxane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-(2-methylpropyl)oxane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be determined by the specific molecular targets and pathways involved in the therapeutic context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)oxane: Lacks the 2-methylpropyl group, making it less sterically hindered.
2-(Bromomethyl)-2-(2-methylpropyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
2-(Chloromethyl)-2-(2-ethylpropyl)oxane: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(Chloromethyl)-2-(2-methylpropyl)oxane is unique due to the presence of both a chloromethyl group and a 2-methylpropyl group, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C10H19ClO |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3 |
Clé InChI |
BCIHDBDIMPXHSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)

![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)







